molecular formula C16H21ClN2O2S B5903469 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide

1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide

Cat. No. B5903469
M. Wt: 340.9 g/mol
InChI Key: QIWJJYRHPGOWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide, also known as CTAP, is a small molecule that has been extensively used in scientific research. CTAP is a potent and selective antagonist of the mu-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR) that plays a crucial role in pain modulation, reward, and addiction.

Mechanism of Action

MOR is a GPCR that is activated by endogenous opioids such as endorphins and enkephalins as well as exogenous opioids such as morphine and fentanyl. When MOR is activated, it triggers a signaling cascade that leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the inhibition of neurotransmitter release and the modulation of pain perception and reward. 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide binds to the MOR and prevents the activation of MOR by opioids, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide has been shown to have potent and selective antagonistic effects on MOR in vitro and in vivo. In animal studies, 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide has been shown to block the analgesic effects of morphine and other opioids, indicating its potential as a therapeutic agent for opioid addiction and overdose. 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide has also been shown to block the rewarding effects of opioids, indicating its potential as a therapeutic agent for opioid addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide in lab experiments is its potency and selectivity for MOR. This allows researchers to selectively block the effects of opioids on MOR-mediated signaling pathways without affecting other signaling pathways. However, one of the limitations of using 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide is its solubility, which can affect its bioavailability and potency in vivo. Additionally, 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide can be expensive to synthesize and may not be readily available to all researchers.

Future Directions

There are several future directions for research involving 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide. One potential direction is to develop more potent and selective MOR antagonists that have improved solubility and bioavailability. Another potential direction is to study the effects of 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide on other signaling pathways that are modulated by MOR, such as the modulation of neurotransmitter release and the regulation of ion channels. Additionally, 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide could be used to study the role of MOR in other physiological processes, such as inflammation and immune response. Overall, 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide is a valuable tool for studying the role of MOR in pain modulation, reward, and addiction, and has the potential to lead to the development of new therapies for opioid addiction and overdose.

Synthesis Methods

1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-ethylpyrrolidine-3-carboxylic acid with 2-chlorobenzyl mercaptan in the presence of thionyl chloride. The resulting intermediate is then reacted with thioacetic acid to yield 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide. The purity of 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide can be improved by recrystallization from ethanol.

Scientific Research Applications

1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide has been extensively used in scientific research to study the role of MOR in pain modulation, reward, and addiction. 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide is a potent and selective antagonist of MOR, which means it can block the effects of opioids that activate MOR. This makes 1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide a valuable tool for studying the effects of opioids on MOR-mediated signaling pathways.

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]acetyl]-N-ethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c1-2-18-16(21)12-7-8-19(9-12)15(20)11-22-10-13-5-3-4-6-14(13)17/h3-6,12H,2,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWJJYRHPGOWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(C1)C(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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